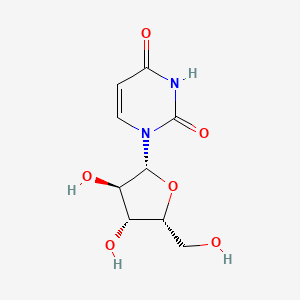

1-beta-D-Xylofuranosyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-PXBUCIJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of 1 Beta D Xylofuranosyluracil and Its Analogs

Stereoselective Glycosylation Strategies for Beta-D-Xylofuranosyl Linkage Formation

The creation of the β-glycosidic bond between the xylofuranose (B8766934) sugar and the uracil (B121893) base is a critical and often challenging step in the synthesis of 1-beta-D-xylofuranosyluracil. The stereochemistry at the anomeric carbon (C1') is paramount for biological activity. Various strategies have been developed to control this stereoselectivity.

One approach involves the use of conformationally restricted xylofuranosyl donors. For instance, a 2,3-O-xylylene-protected xylofuranosyl donor has been shown to provide high α-selectivity in glycosylation reactions. acs.org While this leads to the α-anomer, understanding the factors that control stereoselectivity is crucial for designing syntheses that favor the desired β-anomer. The stereochemical outcome of glycosylation is influenced by a multitude of factors including the nature of the glycosyl donor, the acceptor, the promoter, and the reaction conditions. universiteitleiden.nl

Another strategy is the use of specific catalysts and reaction conditions. For example, Lewis acid-mediated stereoselective synthesis using 2-deoxyglycosyl 3-benzoylpropionates as donors has been demonstrated for the synthesis of 2-deoxy-O-glycosides. researchgate.net While not directly for xylofuranosyluracil, these methods for controlling stereoselectivity in glycosylation are broadly applicable. Microwave-assisted glycosylation with catalysts like aluminum trichloride (B1173362) has also been shown to be effective in achieving stereoselective synthesis of certain glycosides. sinica.edu.tw

The table below summarizes some glycosylation strategies and their outcomes.

| Glycosyl Donor Type | Promoter/Catalyst | Key Feature | Predominant Stereoselectivity | Reference |

| 2,3-O-Xylylene-protected xylofuranosyl thioglycoside | NIS/AgOTf | Conformational restriction | α | acs.org |

| 2-Deoxyglycosyl 3-benzoylpropionates | Lewis Acid | Novel glycosyl donor | High stereoselectivity | researchgate.net |

| Endo-galactals | AlCl3 (Microwave-assisted) | Tandem protonation and glycosylation | α (for 2-deoxygalactosides) | sinica.edu.tw |

| Thioglycosides | N-Bromosuccinimide | Reaction with silylated pyrimidine (B1678525) bases | 1,2-cis-N-Glycosides | acs.org |

Synthesis from Uridine (B1682114) Precursors via Anhydro-Sugar Intermediates

A powerful and widely used method for the synthesis of xylofuranosyl nucleosides involves the use of anhydro-sugar intermediates derived from readily available uridine. Anhydronucleosides, particularly 2,2'-anhydrouridine (B559692) and 2,3'-anhydrouridine, are key intermediates that allow for the stereocontrolled introduction of substituents and the inversion of stereochemistry at specific positions of the sugar moiety. tandfonline.com

The general strategy involves the formation of an anhydro bridge between the pyrimidine base and the sugar. For instance, treatment of uridine derivatives with appropriate reagents can lead to the formation of a 2,2'-anhydro linkage. ucla.edu This rigid bicyclic structure then allows for nucleophilic attack at either C2' or the C2 of the uracil base. Attack at C2' can lead to the formation of arabinofuranosyl derivatives. oup.com However, specific reaction conditions can be employed to favor the formation of xylofuranosyl derivatives.

For example, the synthesis of 1-(β-D-xylofuranosyl)uracil can be achieved from a 2',5'-di-O-trityluridine precursor by forming a 2,3'-anhydro-xylosyluracil intermediate. researchgate.net The opening of this anhydro ring can proceed stereospecifically. Similarly, 2,2'-anhydro pyrimidine nucleosides are valuable for the synthesis of 3'-epimeric xylo-derivatives through the inversion of the ribo configuration. tandfonline.com The synthesis of 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil from uridine derivatives has also been reported, which can be a precursor for further modifications. jst.go.jp

The use of anhydro nucleosides is a versatile strategy. For example, 2,2'-anhydrouridine can be a starting point for synthesizing a variety of 2'-substituted uridine derivatives through reaction with different nucleophiles. nih.gov This highlights the importance of anhydro intermediates in generating a library of modified nucleosides for biological screening.

Nucleophilic Radiofluorination Techniques for Labeled Analogs

The development of radiolabeled analogs of this compound is crucial for their use in non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the visualization and quantification of biological processes in vivo, and radiolabeled nucleoside analogs can serve as probes for tumor proliferation or viral infection. The most commonly used positron-emitting radionuclide for this purpose is fluorine-18 (B77423) ([¹⁸F]).

Nucleophilic radiofluorination is the preferred method for introducing [¹⁸F] into a molecule due to the higher specific activity achievable compared to electrophilic methods. This typically involves the displacement of a good leaving group, such as a triflate or a nosylate, with [¹⁸F]fluoride.

Synthesis of 3′-Deoxy-3′-[18F]-fluoro-1-beta-D-Xylofuranosyluracil ([18F]-FMXU)

A key example of a radiolabeled analog is 3′-deoxy-3′-[¹⁸F]fluoro-1-beta-D-xylofuranosyluracil ([¹⁸F]-FMXU). The synthesis of [¹⁸F]-FMXU has been reported via nucleophilic radiofluorination. nih.govnii.ac.jpjst.go.jp The general approach involves the preparation of a suitable precursor, typically a protected uridine derivative with a leaving group at the 3'-position of the sugar.

The synthesis usually starts from 5-methyluridine, which is converted into a protected derivative. nih.gov A common protecting group strategy involves the use of a dimethoxytrityl (DMT) group at the 5'-position. The 3'-hydroxyl group is then activated by converting it into a triflate (trifluoromethanesulfonyl) group, which is an excellent leaving group for nucleophilic substitution. The radiofluorination step is then carried out by reacting this precursor with [¹⁸F]fluoride, often in the form of a complex with a phase-transfer catalyst like tetrabutylammonium (B224687) (TBA) or in combination with a cryptand like Kryptofix 2.2.2. nih.gov

The reaction with [¹⁸F]fluoride proceeds via an SN2 mechanism, leading to an inversion of configuration at the 3'-carbon. This stereochemical control is critical for obtaining the desired xylo-configuration from a ribo-precursor. Following the radiofluorination, the protecting groups are removed (deprotection), typically under acidic conditions, to yield the final [¹⁸F]-FMXU product. nih.gov The crude product is then purified using High-Performance Liquid Chromatography (HPLC). nih.gov

A summary of a typical synthesis of [¹⁸F]-FMXU is presented below:

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Protection | 5-Methyluridine, DMT-Cl, pyridine | Protection of the 5'-hydroxyl group | nih.gov |

| 2. Activation | Triflic anhydride, pyridine | Introduction of a leaving group at the 3'-position | nih.gov |

| 3. Radiofluorination | [¹⁸F]F⁻/Kryptofix 2.2.2 or Bu₄N¹⁸F | Introduction of the ¹⁸F label with inversion of stereochemistry | nih.gov |

| 4. Deprotection | Acidic conditions (e.g., HCl) | Removal of protecting groups | nih.gov |

| 5. Purification | HPLC | Isolation of the pure radiolabeled product | nih.gov |

Regioselective Functionalization of the Uracil Base and Xylofuranosyl Moiety

To explore the structure-activity relationships and develop analogs with improved properties, the regioselective functionalization of both the uracil base and the xylofuranosyl moiety is essential. This allows for the introduction of various substituents at specific positions.

Uracil Base Functionalization: The uracil ring offers several positions for modification, with the C5 and C6 positions being common targets. A variety of methods have been developed for the chemo- and regioselective functionalization of uracil derivatives. acs.orgacs.orgnih.govresearchgate.net One notable method involves bromine/magnesium exchange reactions on 5-bromo-4-halogeno-2,6-dimethoxypyrimidines, allowing for the introduction of different electrophiles at the C4 and C5 positions. acs.orgacs.orgnih.gov This approach has been used in the synthesis of pharmaceuticals like oxypurinol (B62819) and emivirine. acs.orgacs.orgnih.gov Radical species and hypervalent iodonium (B1229267) salts have also been employed for regioselective functionalization at the 5- or 6-position of uracil derivatives. kaist.ac.kr

Xylofuranosyl Moiety Functionalization: The xylofuranose sugar also presents multiple hydroxyl groups that can be selectively modified. Regioselective protection and deprotection strategies are crucial for achieving this. nih.gov For example, tin-mediated alkylations and acylations are common methods for achieving regioselective protection of hydroxyl groups in carbohydrates. nih.gov The use of enzymes, such as lipase (B570770) N435, can also provide high regioselectivity in the acylation of sugars, for instance, catalyzing the esterification at the primary hydroxyl group of the furanose form of D-xylose. csic.esfrontiersin.org The Mitsunobu reaction can be used for the regioselective thiofunctionalization of pentofuranoses. tandfonline.com

The table below provides examples of regioselective functionalization methods.

| Moiety | Position(s) | Method | Key Reagents | Reference |

| Uracil | C4, C5 | Bromine/magnesium exchange | i-PrMgCl·LiCl | acs.orgacs.orgnih.gov |

| Uracil | C5, C6 | Radical species/Hypervalent iodonium salts | - | kaist.ac.kr |

| Xylofuranose | Primary OH | Enzymatic acylation | Lipase N435 | csic.esfrontiersin.org |

| Xylofuranose | - | Tin-mediated alkylation/acylation | Organotin reagents | nih.gov |

| Pentofuranose | - | Mitsunobu thiofunctionalization | Triphenylphosphine, DEAD | tandfonline.com |

Synthesis of C-Aryl Xylofuranosyluracil Analogs

The introduction of an aryl group directly onto the sugar ring of a nucleoside, creating a C-C bond, leads to a class of compounds known as C-nucleosides. These analogs are of significant interest due to their potential for enhanced biological activity and metabolic stability.

One of the primary strategies for synthesizing C-aryl xylofuranosyluracil analogs involves the addition of an aromatic organometallic reagent to a ketone on the sugar ring. mdpi.com For example, the synthesis of 3'(S)-C-phenyl-β-D-xylofuranosyluracil was achieved by treating a 3'-ketouridine derivative with phenyllithium. mdpi.com The use of phenylmagnesium bromide has also been reported for similar transformations. mdpi.com

Another approach is the use of palladium-catalyzed cross-coupling reactions. mdpi.com This method is particularly useful for creating C-aryl linkages on unsaturated sugar rings. For instance, the synthesis of 2'-C- and 3'-C-branched 2',3'-unsaturated nucleosides has been accomplished via palladium-catalyzed cross-coupling of bromovinyl intermediates. mdpi.com More recently, nickel-catalyzed ortho-C-H glycosylation of 8-aminoquinoline (B160924) benzamides has emerged as a novel method for the highly regioselective and stereoselective synthesis of C-aryl glycosides. rsc.org

A sequential indium-mediated aldehyde allylation followed by a palladium-catalyzed cross-coupling reaction has also been developed for the synthesis of 2-deoxy-β-C-aryl glycosides, which can be further transformed into C-aryl ribofuranosides. nih.gov

Synthetic Approaches for Prodrug Forms and Modified Nucleobase Derivatives (Mechanistic Aspects)

The development of prodrugs is a common strategy to improve the pharmacological properties of a drug, such as its solubility, stability, or ability to cross cell membranes. For nucleoside analogs, prodrug approaches often involve modification of the hydroxyl groups of the sugar or the N-H groups of the base.

One mechanistic approach to creating modified nucleosides that can act as prodrugs or have altered biological activity involves the use of anhydro intermediates. As discussed previously, the ring-opening of 2,2'-anhydrouridine derivatives with various nucleophiles provides a versatile route to a wide range of sugar-modified nucleosides. ucla.edu For example, treatment of 2,2'-anhydrouridine with amines can lead to C2-substituted arabinofuranosyluracil (B3032727) derivatives. oup.com

Another strategy involves the regioselective acylation or alkylation of the sugar hydroxyls. For instance, the use of lipase N435 can selectively acylate the primary hydroxyl group of xylofuranose. csic.esfrontiersin.org These acyl groups can be designed to be cleaved in vivo, releasing the active nucleoside.

Modification of the uracil base itself can also lead to prodrugs or analogs with different biological activities. For example, 3-N-acyl uridines have been prepared, where the acyl group acts as a protecting group for the uracil ring. researchgate.net The synthesis of various 5-substituted this compound 5'-triphosphates has also been reported, and their inhibitory effects on RNA polymerases were studied. nih.gov These studies provide insight into how modifications at the 5-position of the uracil ring can influence biological activity. nih.gov

Furthermore, novel nucleoside analogues with modifications such as a polyethylene (B3416737) glycolamino (PEGA) moiety have been synthesized and evaluated as potential inhibitors of metallo-β-lactamases. nih.gov The synthesis involved the condensation of a keto ribonucleoside with PEGA, followed by enantioselective reduction. nih.gov Such modifications highlight the diverse synthetic strategies being explored to create nucleoside derivatives with novel therapeutic applications.

Structural and Conformational Elucidation of 1 Beta D Xylofuranosyluracil

Spectroscopic Characterization (NMR, IR, UV-Vis) for Structural Assignment

Spectroscopic methods are indispensable for the initial structural assignment and for providing insights into the electronic and vibrational properties of 1-beta-D-Xylofuranosyluracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound in solution. The chemical shifts and coupling constants of the protons in the xylofuranose (B8766934) ring and the uracil (B121893) base provide detailed information about their connectivity and stereochemistry. In a study using DMSO-d₆ as the solvent, the structure of the nucleoside was determined by ¹H NMR spectroscopy. researchgate.net The observed coupling constants can be used to infer the torsion angles between adjacent protons, which in turn helps to define the conformation of the furanose ring. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O functional groups. The O-H stretching vibrations typically appear as a broad band in the region of 3000-3700 cm⁻¹. utdallas.edu The N-H stretching of the uracil ring would also be present in this region. The C=O stretching vibrations of the uracil moiety are expected in the range of 1690-1760 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibrations of the sugar and the glycosidic bond would appear in the fingerprint region (1000-1300 cm⁻¹). libretexts.org

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The uracil base, being an aromatic heterocycle, is the primary chromophore in this compound. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. msu.edu Molecules containing a single chromophore can exhibit shifts in their maximum absorption wavelength (λmax). upi.edu The UV spectrum is typically recorded as a plot of absorbance versus wavelength. upi.edu The position and intensity of the absorption bands can be influenced by the solvent and the substitution pattern on the uracil ring. libretexts.org

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features | Interpretation |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants for sugar and base protons. researchgate.net | Confirms the identity and provides information on the solution conformation of the sugar ring and the orientation of the base. researchgate.netnih.gov |

| IR | Characteristic bands for O-H, N-H, C=O, and C-O stretching. utdallas.edulibretexts.orglibretexts.org | Confirms the presence of key functional groups. |

| UV-Vis | Absorption maximum (λmax) characteristic of the uracil chromophore. upi.edulibretexts.org | Provides information about the electronic structure of the uracil base. |

X-ray Crystallographic Analysis of Crystalline Forms

X-ray diffraction analysis of single crystals provides the most precise information about the molecular structure in the solid state. The crystal structure of this compound hydrate (B1144303) has been determined, revealing key conformational features. researchgate.net

In the crystalline form, the xylofuranose ring adopts a C-envelope conformation. researchgate.net The relative orientation of the xylofuranose and uracil moieties is described by the glycosidic torsion angle, which in this case corresponds to the anti conformation. researchgate.net This conformation is common for pyrimidine (B1678525) nucleosides. The crystal packing is stabilized by a network of hydrogen bonds.

Table 2: Crystallographic Data for this compound Hydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 10.638(2) | researchgate.net |

| b (Å) | 13.755(3) | researchgate.net |

| c (Å) | 11.283(2) | researchgate.net |

| β (°) | 105.83(3) | researchgate.net |

| Z | 4 | researchgate.net |

| Final R factor | 0.064 | researchgate.net |

| Furanose Conformation | C-envelope | researchgate.net |

| Glycosidic Conformation | Anti | researchgate.net |

Solution Conformation Studies via NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is the primary tool for investigating the conformational preferences of this compound in solution. researchgate.netnih.gov In solution, molecules are often in a dynamic equilibrium between different conformations.

Conformational Dynamics and Preferred States

The furanose ring of a nucleoside is typically flexible and can exist in a dynamic equilibrium between various puckered conformations. nih.gov This conformational dynamism is crucial for biological function, as different conformations may be preferred upon binding to enzymes or other biological targets. rsc.org

For this compound, the solution conformation represents an average of the populated states. The preferred conformational states are influenced by a variety of factors, including steric and electronic interactions between the sugar and the base, as well as interactions with the solvent. While the anti conformation around the glycosidic bond is generally favored, the sugar pucker can interchange between different low-energy conformations. The study of related xylofuranosyl nucleosides suggests that the conformational equilibrium can be influenced by modifications to the sugar or base.

Molecular Interactions and Enzymatic Studies

Substrate Specificity and Phosphorylation by Kinases

Following a comprehensive search of scientific literature, no specific research findings were located regarding the phosphorylation of 1-beta-D-Xylofuranosyluracil or its substrate specificity for kinases.

Interactions with Nucleoside Transport Proteins (Mechanistic Aspects of Cellular Uptake)

Following a comprehensive search of scientific literature, no specific research findings were located detailing the mechanistic aspects of cellular uptake or the interactions of this compound with nucleoside transport proteins.

Engagement with Other Nucleotide-Metabolizing Enzymes

Following a comprehensive search of scientific literature, no specific research findings were located regarding the inhibition of metallo-beta-lactamases by xylofuranosyluracil analogs.

Mechanistic Elucidation of Biological Activities Non Clinical Focus

Molecular Basis of Antiviral Actions (e.g., Viral Polymerase Inhibition, Lethal Mutagenesis)

The antiviral properties of 1-beta-D-Xylofuranosyluracil and its derivatives are primarily attributed to their ability to inhibit viral polymerases. Following cellular uptake, the nucleoside analog is phosphorylated to its 5'-triphosphate form. This activated metabolite, this compound 5'-triphosphate (xylo-UTP), acts as a molecular mimic of the natural nucleotide, uridine (B1682114) triphosphate (UTP).

Viral Polymerase Inhibition: Research has demonstrated that various 5-substituted this compound 5'-triphosphates can inhibit DNA-dependent RNA polymerases. nih.gov These analogues function as competitive inhibitors with respect to the natural substrate, UTP, effectively competing for the active site of the enzyme. nih.gov This competition blocks the incorporation of UMP into the growing RNA chain, thereby halting viral replication. nih.gov

Kinetic studies on RNA polymerases I and II from the cherry salmon (Oncorhynchus masou) revealed that the inhibitory activity of these analogues is influenced by the nature of the substituent at the 5-position of the uracil (B121893) ring. For RNA polymerase I, steric effects of the substituent group appear to be more influential than inductive effects. nih.gov In contrast, for RNA polymerase II, neither steric nor inductive effects of the substituents significantly influenced the inhibitory activity, with all tested UTP analogues showing Kᵢ values smaller than the Kₘ value for the natural substrate UTP. nih.gov

While the concept of lethal mutagenesis, where a nucleoside analog is incorporated into the viral genome leading to an accumulation of mutations and eventual viral extinction, is a known antiviral strategy for compounds like ribavirin (B1680618) and molnupiravir, direct evidence specifically implicating this compound in this mechanism is not extensively documented in the provided search results. nih.govmdpi.comresearchgate.netnih.gov The primary antiviral mechanism highlighted is the direct inhibition of polymerase activity. nih.gov

Mechanistic Pathways of Antineoplastic Effects (e.g., DNA/RNA Synthesis Disruption)

The antineoplastic, or anti-cancer, effects of this compound are also linked to the disruption of nucleic acid synthesis. Similar to its antiviral action, the compound's 5'-triphosphate derivative is the key active molecule that interferes with the cellular machinery responsible for DNA and RNA production.

Disruption of RNA Synthesis: The most direct evidence for the antineoplastic mechanism of this compound derivatives comes from studies on their inhibition of cellular RNA polymerases. nih.gov By competitively inhibiting RNA polymerases I and II, these compounds can significantly reduce the synthesis of various forms of RNA within cancer cells. nih.gov This blockade of transcription prevents the production of proteins essential for cell growth, proliferation, and survival, ultimately leading to a cytostatic or cytotoxic effect. The inhibition is competitive with the natural substrate UTP, indicating a direct interference with the RNA elongation process. nih.gov

Interactive Data Table: Kinetic Inhibition Data of Xylo-UTP Analogues on RNA Polymerases Below is an interactive table summarizing the kinetic data from studies on the inhibition of RNA polymerases by various 5-substituted this compound 5'-triphosphates.

| Compound (Substituent at 5-position) | Target Enzyme | Kᵢ (µM) | Kₘ for UTP (µM) | Inhibition Type |

| Hydrogen, Fluoro, Chloro, Bromo, Iodo | RNA Polymerase I | 2-6 | 8 | Competitive |

| Ethyl, n-Propyl, n-Butyl | RNA Polymerase I | ~20 | 8 | Competitive |

| All tested UTP analogues | RNA Polymerase II | 0.4-3 | 4 | Competitive |

Disruption of DNA Synthesis: While direct studies on this compound's effect on DNA polymerases were not prominent in the search results, the mechanism of action for structurally similar nucleoside analogs, such as 1-β-D-arabinofuranosylcytosine (ara-C), is well-established. Ara-C, upon conversion to its triphosphate form (ara-CTP), is a potent inhibitor of DNA synthesis. researchgate.netresearchgate.net This suggests that this compound, as a pyrimidine (B1678525) analog, could potentially exert antineoplastic effects through a similar pathway by interfering with DNA polymerases, although specific research confirming this for Xylosyluracil is required. Purine (B94841) nucleoside analogs have also been noted for their antitumor activity which relies on the inhibition of DNA synthesis. immunomart.com

Interception of Nucleotide Biosynthesis Pathways

Inhibition of the de novo and salvage pathways for nucleotide biosynthesis is a key strategy for many anticancer and antiviral agents. mdpi.com These pathways are responsible for producing the purine and pyrimidine building blocks required for DNA and RNA synthesis. By targeting enzymes in these pathways, drugs can deplete the intracellular pools of essential nucleotides, thereby halting cell proliferation and viral replication. mdpi.complos.org

Uracil nucleotides like UTP and UDP are fundamental intermediates in the synthesis of other pyrimidine nucleotides. nih.gov While compounds like brequinar (B1684385) are known to inhibit pyrimidine biosynthesis by targeting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), specific evidence detailing the direct interception of these biosynthetic pathways by this compound or its metabolites is not explicitly available in the provided search results. mdpi.com The primary mechanism described revolves around the competition of its triphosphate form with natural nucleotides for polymerase enzymes, rather than the inhibition of nucleotide production itself. nih.gov

Cellular Processing and Intracellular Fate Leading to Molecular Effects

For this compound to exert its biological effects, it must first be transported into the target cell and then metabolically activated. The intracellular fate of nucleoside analogs is a critical determinant of their efficacy.

Phosphorylation to the Active Form: The central step in the cellular processing of this compound is its sequential phosphorylation to the monophosphate, diphosphate, and ultimately the active 5'-triphosphate (xylo-UTP) form. nih.gov This process is carried out by cellular kinases. This multi-step phosphorylation is a common activation pathway for many nucleoside analogs, including the well-studied compound ara-C, which is converted to ara-CTP to become active. researchgate.netnih.govcapes.gov.br The efficiency of this conversion can significantly impact the compound's potency. The accumulation and retention of the triphosphate form within the cell are often correlated with the therapeutic response. capes.gov.brnih.gov Once formed, xylo-UTP can then compete with endogenous UTP, leading to the inhibition of RNA polymerases and the disruption of nucleic acid synthesis as described in the preceding sections. nih.gov

Structure Activity Relationship Sar Studies of 1 Beta D Xylofuranosyluracil Derivatives

Impact of Substituents at the Uracil (B121893) Base on Biological Activity

The biological activity of 1-beta-D-Xylofuranosyluracil derivatives is significantly influenced by the nature and position of substituents on the uracil base. Research has particularly focused on modifications at the 5-position, revealing key insights into the steric and electronic requirements for enzymatic inhibition.

Systematic studies on the 5'-triphosphates of 5-substituted this compound derivatives have demonstrated their inhibitory effects on DNA-dependent RNA polymerases I and II. The substituents investigated include hydrogen, alkyl groups (methyl, ethyl, n-propyl, n-butyl), and halogens (fluoro, chloro, bromo, iodo). nih.gov

For RNA polymerase I, the inhibitory activity of these analogs was found to be dependent on the steric effects of the 5-substituent, rather than its inductive effects. nih.gov For instance, derivatives with smaller substituents, such as hydrogen, methyl, and halogens, exhibited stronger inhibition (lower Ki values) than the natural substrate, UTP. In contrast, bulkier alkyl groups like ethyl, n-propyl, and n-butyl resulted in a decrease in inhibitory potency (higher Ki values). This suggests that the active site of RNA polymerase I has limited space to accommodate large substituents at the 5-position of the uracil ring.

In the case of RNA polymerase II, a different trend was observed. All the 5-substituted this compound 5'-triphosphates tested were potent inhibitors, with Ki values lower than the Km for UTP. nih.gov Interestingly, neither the steric bulk nor the electronic nature of the substituents at the 5-position significantly influenced their inhibitory activity against this enzyme. nih.gov This indicates that the active site of RNA polymerase II is more accommodating to substitutions at this position compared to RNA polymerase I.

| 5-Substituent | RNA Polymerase I Ki (µM) | RNA Polymerase II Ki (µM) |

|---|---|---|

| Hydrogen | - | - |

| Methyl | - | - |

| Ethyl | ~20 | - |

| n-Propyl | ~20 | - |

| n-Butyl | ~20 | - |

| Fluoro | 2-6 | 0.4-3 |

| Chloro | 2-6 | 0.4-3 |

| Bromo | 2-6 | 0.4-3 |

| Iodo | 2-6 | 0.4-3 |

| UTP (Substrate) | Km = 8 | Km = 4 |

Role of Sugar Moiety Modifications (e.g., 2', 3' Positions) on Enzymatic Interaction and Activity

Modifications to the sugar moiety, particularly at the 2' and 3' positions of the xylofuranosyl ring, play a crucial role in the enzymatic interaction and biological activity of these nucleoside analogs. The orientation of the hydroxyl groups at these positions is critical for recognition by and inhibition of target enzymes.

In the context of this compound derivatives, the "up" configuration of the 3'-hydroxyl group is a key determinant of their inhibitory activity against certain enzymes. Studies comparing 3'-modified UTP analogues with their 2'-modified counterparts have highlighted the importance of the 3'-hydroxyl group's spatial orientation. For instance, 3'-deoxy UTP and 3'-deoxy TTP, which lack the 3'-hydroxyl group but are structurally related to the xylo-configuration, were found to inhibit RNA polymerases I and II, although they could not be used as substrates. nih.gov

In stark contrast, 2'-modified UTP analogues, such as 2'-dTTP and Ara TTP (which has the 2'-hydroxyl in the "up" position, isomeric to the xylo- configuration at the 3' position), were neither substrates nor inhibitors for these enzymes. nih.gov This suggests that the presence and orientation of the hydroxyl group at the 3'-position are critical for binding to the active site of RNA polymerases, while modifications at the 2'-position are not well-tolerated.

The importance of the 2'-hydroxyl group, however, can be enzyme-dependent. For example, in a series of 3'-modified xylofuranosyl nucleosides tested for antiviral activity, the removal of a 2'-O-silyl protecting group completely abolished their activity against SARS-CoV-2, Sindbis virus (SINV), and Chikungunya virus (CHIKV). This indicates that for the viral enzymes targeted by these compounds, a modification at the 2'-position is essential for their biological effect.

| Compound | Modification | RNA Polymerase I & II Activity |

|---|---|---|

| 3'-deoxy UTP | Lacks 3'-OH | Inhibitor |

| 3'-deoxy TTP | Lacks 3'-OH | Inhibitor |

| 2'-dTTP | Lacks 2'-OH | Neither Substrate nor Inhibitor |

| Ara TTP | 2'-OH in "up" position | Neither Substrate nor Inhibitor |

Stereochemical Influences on Molecular Recognition and Mechanism

The stereochemistry of the sugar moiety is a fundamental factor governing the molecular recognition and mechanism of action of nucleoside analogs. The spatial arrangement of the hydroxyl groups on the furanose ring dictates how the molecule fits into the active site of an enzyme and interacts with key amino acid residues.

The defining feature of this compound is the "up" orientation of the 3'-hydroxyl group, which is in a trans position relative to the 2'-hydroxyl group and the 4'-CH2OH group. This contrasts with the "down" orientation of the 3'-hydroxyl in the natural ribonucleoside, uridine (B1682114). This stereochemical difference is a primary reason why many xylofuranosyl nucleosides act as enzyme inhibitors rather than substrates.

For many polymerases, the precise positioning of the 3'-hydroxyl group is essential for the catalytic step of phosphodiester bond formation. The altered stereochemistry in xylofuranosyl nucleosides can prevent the proper alignment of the triphosphate of an incoming nucleotide, thereby terminating chain elongation.

The comparison with other furanosyl isomers, such as arabinofuranosyl and ribofuranosyl nucleosides, further underscores the importance of stereochemistry. For instance, while this compound derivatives can inhibit RNA polymerases, arabinofuranosyl analogues with an "up" 2'-hydroxyl group often show different enzyme inhibition profiles, frequently targeting DNA polymerases. This highlights how subtle changes in the stereochemistry of a single hydroxyl group can dramatically alter the molecular recognition and redirect the inhibitory activity towards different classes of enzymes.

Correlation between Structural Features and Specific Enzyme Inhibition Profiles

The structural features of this compound derivatives, encompassing both the substituents on the uracil base and the modifications on the sugar moiety, collectively determine their specific enzyme inhibition profiles. The interplay between these structural elements allows for the fine-tuning of inhibitory potency and selectivity.

As previously discussed, substitutions at the 5-position of the uracil ring can modulate the inhibitory activity against RNA polymerases I and II, with steric factors being more critical for the former. nih.gov This suggests that the size and shape of the substituent can be tailored to achieve selective inhibition.

Furthermore, modifications to the sugar ring can expand the range of targeted enzymes to include those involved in viral replication. For example, a series of 3'-modified xylofuranosyl nucleosides have been shown to possess antiviral activity against RNA viruses such as SARS-CoV-2, SINV, and CHIKV. In these compounds, the presence of alkylthio and glucosylthio substituents at the C3'-position, coupled with silyl (B83357) or butyryl groups at the 2' and 5' positions, was found to be crucial for their antiviral effects. Specifically, 2',5'-di-O-silylated 3'-C-alkylthio nucleosides exhibited the best anti-SARS-CoV-2 activity. For SINV and CHIKV, a 5'-butyryl-2'-silyl-3'-alkylthio substitution pattern proved most favorable.

This demonstrates that a combination of specific modifications on both the sugar and the base can lead to potent and selective inhibition of viral enzymes. The correlation between these structural features and the resulting enzyme inhibition profiles is a key aspect of the rational design of novel therapeutic agents based on the this compound scaffold.

| Structural Feature | Target Virus | Observed Activity |

|---|---|---|

| 2',5'-di-O-silylated 3'-C-alkylthio | SARS-CoV-2 | Best anti-SARS-CoV-2 activity |

| 5'-butyryl-2'-silyl-3'-alkylthio | SINV and CHIKV | Most favorable activity |

| Removal of 2'-O-silyl group | SARS-CoV-2, SINV, CHIKV | Complete loss of antiviral activity |

Computational and Theoretical Investigations

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as 1-beta-D-Xylofuranosyluracil, might interact with a protein target at the atomic level.

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. For instance, in studies involving similar nucleoside analogs, docking is used to predict interactions with viral polymerases or other enzymes. The analysis of these predicted binding poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These interactions are crucial for the molecule's biological activity.

For example, a hypothetical docking study of this compound with a viral RNA polymerase might show the uracil (B121893) moiety forming hydrogen bonds with the protein's backbone, while the xylofuranose (B8766934) sugar could interact with charged residues in the active site. The specific nature and geometry of these interactions determine the binding specificity and affinity.

A critical outcome of molecular docking is the estimation of the binding energy, which provides a prediction of the binding affinity between the ligand and its target. frontiersin.org Lower binding energies typically indicate a more stable and favorable interaction. frontiersin.org These calculations are based on scoring functions that approximate the free energy of binding. While these are estimations, they are invaluable for comparing the potential efficacy of different compounds and for prioritizing them for further experimental testing.

A hypothetical binding energy calculation for this compound with a target enzyme might yield a value in the range of -7 to -10 kcal/mol, suggesting a potentially strong interaction. Comparing this value with that of a known inhibitor could provide a preliminary assessment of its potential as a therapeutic agent.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Viral RNA Polymerase | -8.5 | Asp225, Arg158, Tyr115 |

| Thymidine Kinase | -7.2 | Gln88, Phe105, His58 |

| Uracil-DNA Glycosylase | -9.1 | Asn204, His268, Tyr147 |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies. Specific values for this compound would require dedicated computational experiments.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions of a molecule over time. nih.gov These simulations can assess the stability of the predicted binding pose of this compound within a protein's active site and analyze the dynamics of the interactions. By simulating the movement of atoms over a period, MD can reveal how the ligand and protein adapt to each other. nih.gov

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the radius of gyration (Rg). A stable RMSD value for the ligand within the binding pocket over the simulation time suggests a stable binding mode. nih.gov The Rg provides information about the compactness of the protein-ligand complex. nih.gov These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by molecular docking. frontiersin.orgnih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. rsc.org For this compound, QM calculations can provide insights into its electronic structure, charge distribution, and chemical reactivity. These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the molecule's ability to participate in chemical reactions. This information is crucial for understanding its mechanism of action at a subatomic level.

In Silico Predictions of Biochemical Pathway Perturbations

In silico methods can be used to predict how a compound like this compound might affect various biochemical pathways. researchgate.net By analyzing the predicted protein targets of the compound, it is possible to map these targets to known pathways. nih.gov Bioinformatics tools and databases can then be used to predict the potential downstream effects of inhibiting or activating these targets. nih.gov For example, if this compound is predicted to inhibit a key enzyme in nucleotide metabolism, in silico pathway analysis could predict the resulting perturbations in DNA or RNA synthesis pathways. nih.gov This approach helps in generating hypotheses about the compound's broader biological effects and potential off-target interactions. researchgate.net

Synthesis and Evaluation of Novel Analogs and Conjugates

Design and Synthesis of 5-Substituted and 3'-Modified Analogs

The rationale for modifying the 1-beta-D-xylofuranosyluracil scaffold at the 5-position of the uracil (B121893) ring and the 3'-position of the xylofuranose (B8766934) sugar is to alter its interaction with viral or cellular enzymes, potentially leading to enhanced therapeutic properties.

3'-Modified Analogs: A significant area of research has been the modification of the 3'-position of the xylose sugar. Molecular dynamics simulations have suggested that xylose nucleosides with a phosphonate (B1237965) group at the 3'-position can establish favorable interactions within the active site of viral RNA-dependent RNA polymerase (RdRp). nih.gov This insight spurred the synthesis of various xylosyl nucleoside phosphonates. nih.gov

One innovative synthetic approach involves a photoinitiated radical-mediated hydrothiolation reaction. nih.gov Starting from 2',5'-di-O-silyl-3'-exomethylene uridine (B1682114), this method allows for the introduction of alkylthio and glucosylthio substituents at the C3'-position. Subsequent chemical steps, such as desilylation and 5'-O-butyrylation, have generated a diverse series of 3'-modified nucleosides. nih.gov

The evaluation of these analogs against several RNA viruses has yielded promising results. A number of 3'-C-alkylthio nucleosides, particularly those with 2',5'-di-O-silylated modifications, demonstrated activity against SARS-CoV-2 with low micromolar EC50 values. nih.gov Furthermore, analogs with a 5'-butyryl-2'-silyl-3'-alkylthio substitution pattern were found to be effective against Chikungunya virus (CHIKV) and Sindbis virus (SINV). nih.gov Interestingly, the 2'-O-silyl group was found to be crucial for the antiviral activity of these compounds. nih.gov

5-Substituted Analogs: Modification at the 5-position of the uracil base is a well-established strategy in the development of nucleoside analogs. This position is often targeted by viral enzymes, and substitutions can modulate the compound's inhibitory potential. While specific examples detailing the synthesis of 5-substituted this compound were not the primary focus of the reviewed literature, the general principles are widely applied in nucleoside chemistry. The introduction of various functional groups at this position can influence the molecule's steric and electronic properties, affecting its ability to be recognized and processed by target enzymes.

| Modification Site | Substituent Group | Synthetic Precursor | Key Reaction Type | Resulting Biological Activity | Reference |

|---|---|---|---|---|---|

| 3'-Position | Alkylthio, Glucosylthio | 2',5'-di-O-silyl-3'-exomethylene uridine | Photoinitiated hydrothiolation | Anti-RNA virus (SARS-CoV-2, CHIKV, SINV) | nih.gov |

| 3'-Position | Phosphonate | Common xylosyl precursor | Multistep sequence | Predicted RdRp interaction; Adenine (B156593) analog active against MeV, EV-68 | nih.gov |

Incorporation of Polyethylene (B3416737) Glycolamino (PEGA) Moieties into Xylofuranosyluracil Nucleosides

The conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used biopharmaceutical strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. nih.govjppres.com Attaching PEG to a drug can increase its molecular weight and hydrodynamic volume, which often leads to reduced renal clearance, a longer circulating half-life, and protection from enzymatic degradation. nih.gov Furthermore, PEGylation can "mask" the molecule from the immune system, reducing immunogenicity. jppres.com

While the direct synthesis of this compound conjugated to polyethylene glycolamino (PEGA) moieties is not specifically detailed in the available research, the principles of PEGylation are broadly applicable to nucleoside analogs. The process typically involves reacting a chemically activated PEG derivative with a functional group on the target molecule. nih.govdntb.gov.ua For a xylofuranosyluracil nucleoside, potential sites for PEGylation include the hydroxyl groups on the sugar ring (2', 3', or 5') or reactive sites on the uracil base, assuming appropriate functional groups are present or introduced.

The synthesis could proceed through various chemical linkages, such as esters or ethers at the hydroxyl positions. For instance, a PEG derivative with a terminal carboxylic acid could be activated and reacted with the 5'-hydroxyl group of the nucleoside to form an ester linkage. Site-specific PEGylation is often preferred to maintain the biological activity of the parent molecule. nih.gov The goal of incorporating PEGA moieties would likely be to enhance the drug-like properties of the xylofuranosyluracil nucleoside, such as improving its solubility, stability, and circulation time in the body. nih.gov

Development of Probes for Biochemical Pathway Mapping

Modified nucleosides, including derivatives of this compound, are valuable tools for developing probes to map and investigate biochemical pathways. These probes are designed to interact with specific enzymes or cellular components, allowing researchers to study metabolic processes, elucidate mechanisms of drug action, and identify new therapeutic targets. wgtn.ac.nz

One common approach is to synthesize a nucleoside analog that can be radiolabeled or attached to a fluorescent tag. These tagged molecules can then be introduced into cells or organisms, and their journey through various metabolic pathways can be traced. This allows for the identification of the enzymes that metabolize the nucleoside and the cellular compartments where it localizes.

Another powerful strategy involves converting the nucleoside analog into a phosphoramidite (B1245037) derivative. wgtn.ac.nz This chemical form enables the site-specific incorporation of the modified nucleoside into synthetic DNA or RNA oligonucleotides. These custom-made nucleic acid strands can be used as probes to study the function of polymerases, repair enzymes, or other proteins that interact with DNA and RNA. For example, by observing how a viral polymerase interacts with an oligonucleotide containing a xylofuranosyluracil analog, researchers can gain insight into the mechanism of viral replication and how the analog might inhibit it. wgtn.ac.nz This approach is instrumental in elucidating the precise mechanism of action for antiviral nucleoside analogs. wgtn.ac.nz The development of libraries of such probes can also facilitate high-throughput screening for new biomarker enzymes relevant to diseases like cancer. rsc.org

Comparative Biochemical Analysis with Other Nucleoside Analogs

Comparison of Enzymatic Inhibition Profiles (e.g., Polymerases, Deaminases)

The biological activity of 1-beta-D-Xylofuranosyluracil, like other nucleoside analogs, is contingent upon its interaction with various cellular and viral enzymes following intracellular phosphorylation to its mono-, di-, and triphosphate forms. nih.gov The triphosphate derivative, this compound 5'-triphosphate (xylo-UTP), is the primary active metabolite that competes with endogenous nucleotides for enzymatic binding. nih.gov

Research has systematically investigated the inhibitory effects of xylo-UTP and its 5-substituted derivatives on DNA-dependent RNA polymerases I and II. nih.gov These enzymes are crucial for the synthesis of ribosomal RNA and messenger RNA, respectively. Studies conducted on polymerases from the cherry salmon (Oncorhynchus masou) revealed that these 3'-modified UTP analogues act as competitive inhibitors with respect to the natural substrate, UTP. nih.gov The analogs were not utilized as substrates for RNA synthesis but effectively inhibited the incorporation of UMP into the growing RNA chain. nih.gov

Kinetic analyses demonstrated distinct inhibition profiles for RNA polymerase I and II. For RNA polymerase I, the inhibitory activity was influenced by the steric effects of the substituent at the 5-position of the uracil (B121893) base, whereas inductive effects seemed to have little impact. nih.gov In contrast, the inhibitory activity against RNA polymerase II was not significantly affected by either steric or inductive effects of these substituents. nih.gov The inhibition constants (Ki) for various 5-substituted xylo-UTP analogs against both polymerases are detailed below. nih.gov

Table 1: Inhibition Constants (Ki) of 5-Substituted this compound 5'-Triphosphates against RNA Polymerases I and II

| 5-Substituent | RNA Polymerase I Ki (µM) | RNA Polymerase II Ki (µM) |

|---|---|---|

| Hydrogen | 6 | 3 |

| Methyl | 3 | 2 |

| Ethyl | 20 | 2 |

| n-Propyl | 20 | 2 |

| n-Butyl | 20 | 2 |

| Fluoro | 2 | 0.4 |

| Chloro | 2 | 0.6 |

| Bromo | 2 | 0.6 |

| Iodo | 2 | 0.6 |

Data sourced from a study on DNA-dependent RNA polymerases from the cherry salmon (Oncorhynchus masou). The Km value for the natural substrate UTP was 8 µM for RNA Polymerase I and 4 µM for RNA Polymerase II. nih.gov

The inhibitory profile extends to other xylofuranosyl nucleosides. For instance, the related purine (B94841) analog, 9-beta-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP), also demonstrates potent competitive inhibition against RNA polymerases I and II with respect to ATP. nih.gov Furthermore, modified xylofuranosyl nucleosides have shown inhibitory activity against other classes of enzymes. Certain 5'-guanidino xylofuranosyl purine nucleosides act as selective, mixed-type inhibitors of butyrylcholinesterase (BChE), a target in neurodegenerative disease research. chemrxiv.org

Mechanistic Similarities and Differences with Clinically Relevant Nucleoside Drugs

The fundamental mechanism of action of this compound aligns with the general paradigm established for many clinically successful nucleoside analogs used in antiviral and anticancer therapies. nih.govnih.govnih.gov This mechanism typically involves three key intracellular steps:

Anabolic Phosphorylation : The parent nucleoside analog enters the cell and is sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form (e.g., xylo-UTP). nih.gov

Enzymatic Competition : The resulting nucleotide analog competes with the corresponding natural deoxyribonucleoside or ribonucleoside triphosphate (in this case, UTP or dTTP) for the active site of a target polymerase. nih.govnih.gov

Inhibition of Nucleic Acid Synthesis : Upon binding or incorporation, the analog disrupts the normal process of DNA or RNA elongation. nih.gov

Many clinically relevant nucleoside drugs, such as Zidovudine (AZT) used in HIV therapy, function as chain terminators. youtube.com After being converted to AZT-triphosphate, they are incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of AZT prevents the formation of the next 3',5'-phosphodiester bond, thereby halting further elongation of the DNA strand. youtube.com

Similarly, this compound, after its conversion to xylo-UTP, inhibits RNA polymerases. nih.gov The primary mechanistic difference lies in the specific structural feature of the sugar that causes the disruption. While chain terminators like AZT lack a 3'-OH group entirely, xylo-UTP possesses a 3'-OH group. However, due to the xylofuranosyl configuration, this hydroxyl group is in a trans position (oriented 'up') relative to the 2'-hydroxyl, which is sterically unfavorable for the polymerase to catalyze the formation of a phosphodiester bond with the subsequent nucleotide. This effectively leads to a similar outcome: the termination or significant hindrance of nucleic acid chain elongation.

Table 2: Mechanistic Comparison of Nucleoside Analogs

| Feature | This compound | Zidovudine (AZT) | Acyclovir |

|---|---|---|---|

| Primary Target Class | RNA Polymerases | Reverse Transcriptase | Viral DNA Polymerase |

| Active Form | Xylo-UTP | AZT-TP | Acyclovir-TP |

| Natural Competitor | UTP | dTTP | dGTP |

| Mechanism of Action | Competitive Inhibition / Chain Termination | Chain Termination | Chain Termination / Polymerase Inhibition |

| Structural Basis for Chain Termination | Sterically unfavorable 3'-OH position | Lack of a 3'-OH group | Acyclic sugar moiety; lacks 3'-OH |

Distinctive Features of the Xylofuranosyl Configuration in Biological Systems

The defining characteristic of this compound, and the source of its unique biological properties, is the stereochemistry of its xylofuranose (B8766934) sugar moiety. In natural ribonucleosides like uridine (B1682114), the 2'- and 3'-hydroxyl groups are in a cis configuration (both oriented 'down' in a standard beta-anomer representation). This specific arrangement is essential for the structure of RNA and for proper recognition and processing by enzymes.

The precise geometry of the 3'-OH is critical for the nucleophilic attack on the alpha-phosphate of the incoming nucleotide, the fundamental reaction that extends a nucleic acid chain. The 'up' orientation of the 3'-OH in the xylo-configuration places it in a sterically hindered or geometrically incorrect position for the polymerase to catalyze this phosphodiester bond formation. nih.gov Therefore, even though the analog is accepted into the active site, it cannot effectively serve as a primer for the next nucleotide, leading to the inhibition of polymerization. nih.gov

This subtle yet critical stereochemical difference distinguishes xylofuranosyl nucleosides from other analogs. For instance, arabinofuranosyl nucleosides (like Ara-C), which are epimeric at the C2' position, also interfere with polymerases, but the specific steric clashes and resulting biological profile can differ. nih.gov The xylo-configuration specifically targets the function of the 3'-position, making it a potent modulator of polymerase activity and a prime example of how stereochemistry can be leveraged to achieve a specific biological outcome.

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Studies using High-Resolution Techniques

A fundamental area of future investigation will be the elucidation of the precise molecular mechanisms of 1-beta-D-Xylofuranosyluracil through high-resolution structural and biophysical techniques. While the broader class of nucleoside analogs is known to interfere with nucleic acid synthesis, the specific interactions of this xylose-configured analog remain to be fully characterized.

Future studies should prioritize obtaining high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of this compound (in its phosphorylated, active form) in complex with its target enzymes, such as viral polymerases or cellular kinases. These structural snapshots will provide invaluable atomic-level details of the binding pocket, key amino acid residues involved in the interaction, and the conformational changes induced upon binding. Such information is critical for understanding the basis of its activity and for the rational design of more potent and selective derivatives.

Exploration of Novel Biochemical Targets and Pathways

Current knowledge suggests that this compound, like other nucleoside analogs, likely targets enzymes involved in DNA or RNA synthesis. However, the full spectrum of its biochemical targets and the downstream pathways it modulates are yet to be comprehensively mapped. The unique stereochemistry of the xylose sugar may confer an affinity for a distinct set of enzymes or induce off-target effects that differ from conventional ribonucleoside or deoxyribonucleoside analogs.

Future research should employ a combination of biochemical and cell-based assays to screen for novel protein targets. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be utilized to identify proteins that directly bind to this compound or its metabolites. Furthermore, investigating its impact on cellular signaling pathways beyond nucleic acid metabolism could reveal unexpected therapeutic opportunities. For instance, some nucleoside analogs have been shown to influence processes like cellular differentiation and immune modulation. nih.gov

Computational Design and Validation of Next-Generation Xylofuranosyluracil Analogs

The development of more effective therapeutic agents necessitates the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Computational modeling and simulation will be instrumental in this endeavor. openmedicinalchemistryjournal.comtaylorandfrancis.com By leveraging the structural information obtained from high-resolution studies, researchers can perform in silico screening of virtual libraries of novel xylofuranosyluracil derivatives.

Molecular docking and molecular dynamics simulations can predict the binding affinities and modes of these new compounds, allowing for the prioritization of candidates for chemical synthesis and biological evaluation. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by computational predictions, will be crucial in identifying the key chemical modifications that enhance therapeutic efficacy while minimizing off-target effects. This iterative cycle of computational design, synthesis, and testing will accelerate the discovery of superior drug candidates.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a holistic understanding of the cellular response to this compound, it is imperative to move beyond single-target analyses and embrace a systems biology approach. nih.gov The integration of various "omics" datasets—including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—will provide a comprehensive picture of the global cellular perturbations induced by the compound.

This systems-level data can help to identify key pathways that are significantly altered upon treatment, uncover potential biomarkers for predicting drug response, and reveal unexpected off-target effects. drugtargetreview.com For example, transcriptomic analysis might reveal the upregulation of genes involved in a particular stress response pathway, while metabolomic profiling could identify bottlenecks in nucleotide metabolism. By integrating these multi-omics datasets, researchers can construct detailed models of the drug's mechanism of action and its impact on the entire cellular network. frontiersin.org

Investigation into Resistance Mechanisms at a Molecular Level

A significant challenge in the long-term efficacy of any therapeutic agent is the development of drug resistance. Understanding the molecular mechanisms by which cells or viruses become resistant to this compound is critical for developing strategies to overcome this obstacle.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-β-D-Xylofuranosyluracil, and what factors influence yield optimization in laboratory settings?

- Methodological Answer : The synthesis typically involves glycosylation of uracil with protected xylofuranose derivatives. Key steps include activation of the sugar donor (e.g., using acetyl or benzoyl protecting groups) and coupling under anhydrous conditions. Yield optimization depends on reaction temperature (20–60°C), solvent polarity (e.g., acetonitrile or DMF), and catalyst selection (e.g., Lewis acids like SnCl₄). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. For example, Upjohn’s patent describes a regioselective isomerization process using aqueous acetic acid to convert xylofuranosyl to arabinofuranosyl derivatives, highlighting the sensitivity of stereochemical outcomes to reaction conditions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 1-β-D-Xylofuranosyluracil, and how should conflicting data be addressed?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies anomeric proton configurations (δ 5.2–5.8 ppm for β-D-xylofuranosyl) and sugar ring conformation.

- HPLC : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>95% required for biological assays).

- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 261.08).

- Conflict Resolution : Discrepancies in anomeric proton signals may arise from solvent polarity or impurities. Cross-validate using 2D NMR (COSY, HSQC) and compare with crystallographic data (e.g., Acta Crystallographica reports for brominated analogs) .

Q. How should researchers design stability studies for 1-β-D-Xylofuranosyluracil under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–9) and incubate samples at 25°C, 37°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs).

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. For hydrolytic stability, acidic conditions (pH < 4) often accelerate glycosidic bond cleavage.

- Documentation : Record buffer composition, sample preparation protocols, and instrument calibration details to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported isomerization pathways between 1-β-D-Xylofuranosyluracil and its arabinofuranosyl counterpart?

- Methodological Answer : Conflicting data on isomerization (e.g., xylose → arabinose conversion) may arise from divergent reaction mechanisms (acid-catalyzed vs. enzymatic). To resolve this:

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in water) to track oxygen inversion during acid-mediated isomerization.

- Computational Modeling : Apply DFT calculations (Gaussian 09, B3LYP/6-31G*) to compare transition-state energies for epimerization pathways.

- Experimental Validation : Replicate Upjohn’s protocol (acetic acid, 80°C) and characterize products via X-ray crystallography to confirm stereochemistry .

Q. What advanced computational modeling approaches are recommended to predict the interaction of 1-β-D-Xylofuranosyluracil with enzymatic targets (e.g., nucleoside phosphorylases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model ligand-enzyme binding. Prepare the protein structure (PDB ID: 3NPT) by removing water molecules and adding Gasteiger charges.

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the ligand-enzyme complex.

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Validate predictions with enzymatic assays (e.g., inhibition kinetics using UV-Vis spectrophotometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.